

An In-Depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-amino-2-(4-bromophenyl)ethanol

Cat. No.: B152270

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **(R)-2-amino-2-(4-bromophenyl)ethanol**, a chiral molecule of significant interest in pharmaceutical research and development. We will delve into its fundamental properties, synthesis, analytical characterization, and applications, offering insights grounded in established scientific principles and methodologies.

Section 1: Core Molecular and Physicochemical Properties

(R)-2-amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol. The presence of a stereocenter at the carbon atom attached to the amino and hydroxyl groups gives rise to its specific spatial arrangement, which is crucial for its biological activity and application in asymmetric synthesis.

Molecular Identity and Weight

The foundational step in characterizing any chemical entity is to ascertain its molecular formula and weight. This information is critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

- Molecular Formula: C₈H₁₀BrNO[1]

- Molecular Weight: 216.08 g/mol
- Monoisotopic Mass: 214.99458 Da[2]

These values are fundamental for all subsequent quantitative work with this compound.

Physicochemical Characteristics

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems, which is of paramount importance in both synthetic and analytical procedures.

Property	Value	Source
Physical Form	Solid	
Purity	Typically ≥97%	[1]
Storage Temperature	2-8°C, inert atmosphere, dark place	

Understanding these properties ensures the stability and integrity of the compound during its lifecycle in the laboratory. For instance, storage under an inert atmosphere is recommended to prevent potential oxidation of the amino or alcohol functionalities.

Section 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds like **(R)-2-amino-2-(4-bromophenyl)ethanol** is a cornerstone of modern pharmaceutical chemistry. The specific stereochemistry is often responsible for the desired therapeutic effect, while the other enantiomer may be inactive or even cause undesirable side effects.

While specific, detailed synthetic routes for **(R)-2-amino-2-(4-bromophenyl)ethanol** are proprietary and vary between suppliers, the general approach involves asymmetric synthesis or chiral resolution. A common strategy for synthesizing similar chiral amino alcohols is the asymmetric reduction of an α -amino ketone precursor.

Below is a conceptual workflow for the synthesis of a chiral amino alcohol, illustrating the critical steps involved in achieving high enantiomeric purity.

Caption: Conceptual workflow for the asymmetric synthesis of a chiral amino alcohol.

The causality behind this workflow is rooted in the principles of stereoselective synthesis. The "Asymmetric Reduction" step is the most critical, as it establishes the desired stereocenter. This is typically achieved using a chiral reducing agent or a catalyst that preferentially forms one enantiomer over the other. The choice of catalyst and reaction conditions is paramount to achieving high enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer.

Section 3: Comprehensive Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of **(R)-2-amino-2-(4-bromophenyl)ethanol**, a suite of analytical techniques must be employed. This self-validating system of cross-verification is essential for regulatory compliance and scientific rigor.

Spectroscopic Analysis

Spectroscopic methods provide information about the molecular structure and functional groups present in the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals provide a detailed picture of the molecular structure.
- Mass Spectrometry (MS): This technique confirms the molecular weight and can provide information about the fragmentation pattern of the molecule, further aiding in its identification. [2]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the O-H and N-H stretches of the alcohol and amine groups, respectively, and the C-Br bond.[3]

Chromatographic Purity and Enantiomeric Separation

Chromatographic techniques are indispensable for determining the purity of the compound and, crucially, for separating and quantifying the enantiomers.

- High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[4] The choice of the chiral stationary phase (CSP) is critical for achieving separation. For compounds similar to the topic molecule, a (R,R) Whelk-O1 column has been shown to be effective.[4]

Exemplary Chiral HPLC Protocol:

- Column: (R,R) Whelk-O1 chiral column.[4]
- Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) is a common mobile phase for normal-phase chiral separations. A typical ratio could be in the range of 90:10:0.1 (hexane:ethanol:TFA).[4]
- Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 225 nm.[4]
- Sample Preparation: The sample is dissolved in a suitable solvent, such as ethanol.[4]
- Injection Volume: Typically 10-20 μ L.[4]

The rationale for using a chiral column lies in its ability to form transient diastereomeric complexes with the enantiomers, leading to different retention times and thus, their separation.

Caption: Integrated analytical workflow for the characterization of **(R)-2-amino-2-(4-bromophenyl)ethanol**.

Section 4: Applications in Drug Discovery and Development

(R)-2-amino-2-(4-bromophenyl)ethanol serves as a valuable chiral building block in the synthesis of more complex pharmaceutical compounds. Its structural motifs are found in various biologically active molecules.

- Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical intermediates, particularly for agents targeting the central nervous system. Its structure is valuable for creating compounds with potential anxiolytic or antidepressant activities.[5]

- **Chiral Auxiliaries and Ligands:** The amino alcohol functionality makes it a candidate for use as a chiral auxiliary or as a ligand in asymmetric catalysis, helping to control the stereochemical outcome of chemical reactions.
- **Scaffold for Novel Therapeutics:** The bromophenyl group provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for drug screening. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound.

The use of such chiral building blocks is a key strategy in modern drug development to create enantiomerically pure drugs, which often have improved therapeutic indices compared to their racemic counterparts.

Section 5: Conclusion

(R)-2-amino-2-(4-bromophenyl)ethanol is a well-defined chemical entity with specific physicochemical properties and a crucial role in the synthesis of chiral pharmaceuticals. Its proper handling, synthesis, and rigorous analytical characterization are essential for its effective application in research and development. The methodologies outlined in this guide provide a framework for scientists and researchers to work with this compound with a high degree of confidence in its quality and integrity.

References

- 2-amino-2-(4-bromophenyl)ethanol. MySkinRecipes. [\[Link\]](#)
- 2-Amino-1-(4-bromophenyl)-1-ethanol. PubChem. [\[Link\]](#)
- A Validated chiral liquid chromatographic method for the enantiomeric separation of β -amino- β -(4-bromophenyl). TSI Journals. [\[Link\]](#)
- 2-Amino-1-(4-bromophenyl)ethan-1-ol - Optional[Vapor Phase IR] - Spectrum - SpectraBase. SpectraBase. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 354153-64-3 | 4656-9-R3 | MDL MFCD09256373 | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | SynQuest Laboratories [synquestlabs.com]
- 2. 2-Amino-1-(4-bromophenyl)-1-ethanol | C8H10BrNO | CID 13728942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. tsijournals.com [tsijournals.com]
- 5. 2-amino-2-(4-bromophenyl)ethanol [myskinrecipes.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152270#r-2-amino-2-4-bromophenyl-ethanol-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com